rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5210,2,6]decane-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
Uniqueness
rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione (CAS Number: 2137591-46-7) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H17N |
Molecular Weight | 151.25 g/mol |
CAS Number | 2137591-46-7 |
Research into the biological activity of this compound suggests several potential mechanisms through which it may exert its effects:
- Anticonvulsant Activity : Similar compounds in the tricyclic class have shown efficacy in modulating voltage-gated sodium channels (VGSCs), which are crucial in neuronal excitability and seizure activity .
- Anticancer Properties : Preliminary studies indicate that derivatives of azatricyclo compounds may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Neuroprotective Effects : Some studies suggest that related compounds could offer neuroprotective benefits by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic transmission .
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of azatricyclo compounds, it was found that specific derivatives exhibited significant activity in reducing seizure frequency in animal models. The mechanism was attributed to VGSC inhibition .
Anticancer Activity
Several studies have assessed the cytotoxic effects of azatricyclo compounds on human cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds structurally similar to this compound demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types .
- Breast Cancer (MCF-7) : Related compounds showed promising results with IC50 values indicating significant cytotoxicity compared to standard treatments like cisplatin .
Neuroprotective Effects
The compound's potential neuroprotective effects were evaluated through its ability to inhibit AChE activity:
- Compounds similar to rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane have been shown to possess high antioxidant activity and effectively inhibit AChE enzymes in vitro .
Case Study 1: Anticonvulsant Efficacy
In a controlled experiment involving a rodent model of epilepsy, rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane demonstrated a marked reduction in seizure duration and frequency when administered at doses correlating with VGSC inhibition.
Case Study 2: Cytotoxicity in Cancer Cells
A series of synthesized analogs were tested against MCF-7 and HCT-116 cells:
Compound | Cell Line | IC50 (μM) |
---|---|---|
rac-(1R,2R,... | MCF-7 | 27.3 |
rac-(1R,... | HCT-116 | 6.2 |
These results indicate the potential for further development as chemotherapeutic agents.
Properties
IUPAC Name |
(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h5-7H,2-4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOJLOCXYONKE-NUMRIWBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C3)C1C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3CC[C@H](C3)[C@H]1C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.